Fmoc-L-缬氨酸-CHN2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

表面活性剂性质和手性光谱学

Fmoc-L-Val-CHN2 作为 FMOC 氨基酸表面活性剂的一部分,表现出显着的表面活性剂性质。这由含有这些表面活性剂的溶液的浓度依赖性行为所证明,各种 FMOC 氨基酸(包括 FMOC-L-Val)的临界胶束浓度被设定在 ~0.1 M。有趣的是,表面活性剂采用双层结构并表现出有趣的旋光性质。比旋光度显着增加超过临界胶束浓度,表明这些表面活性剂形成的聚集体的尺寸和形状随浓度而变化,这可以为研究开辟新的途径 (Vijay & Polavarapu,2012)。

核磁共振 (NMR) 光谱

Fmoc-L-Val-CHN2 已被用于使用固态核磁共振 (NMR) 光谱的结构研究。该研究包括一维和二维 NMR 相关光谱,证明了 17O NMR 作为生物系统结构研究探针的潜力。该研究利用了受 FMOC 保护的氨基酸,包括 FMOC-L-Val,并揭示了通过 17O NMR 测量生物分子固体中的原子间距离和探索氢键的可行性 (Keeler 等,2017)。

生化分析和肽合成

Fmoc-L-Val-CHN2 作为氨基酸和肽的衍生物,是生化分析和肽合成中的关键组成部分。已经开发了涉及氨基酸和肽的 FMOC 衍生化技术,提高了生化分析的准确性和效率。这种衍生化促进了这些化合物的检测和分析,在理解生化结构和相互作用中发挥着至关重要的作用 (Shangguan 等,2001)。

作用机制

Target of Action

Fmoc-L-Val-CHN2 is an Fmoc protected valine derivative . Valine, one of the simplest amino acids, has an isopropyl group as the side chain . This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain . Therefore, the primary targets of Fmoc-L-Val-CHN2 are likely to be proteins or peptides that incorporate valine in their structure.

Mode of Action

The Fmoc group in Fmoc-L-Val-CHN2 is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group . The removal of the Fmoc group allows the valine derivative to be incorporated into peptides and proteins, potentially altering their structure and function.

Action Environment

The action, efficacy, and stability of Fmoc-L-Val-CHN2 are likely to be influenced by various environmental factors. These could include the pH, temperature, and other conditions of the peptide synthesis environment. The Fmoc group is typically removed with a base , suggesting that the compound’s action could be influenced by the pH of the environment.

生化分析

Biochemical Properties

Fmoc-L-Val-CHN2 plays a significant role in biochemical reactions, particularly in proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine . This smaller side chain confers a fairly high degree of flexibility when incorporated into a polypeptide chain .

Molecular Mechanism

The Fmoc group in Fmoc-L-Val-CHN2 is rapidly removed by a base, typically pyridine . This removal prevents the dibenzofulvene byproduct from reacting with the substrate . The Fmoc group is frequently used as a protecting group for amines .

Temporal Effects in Laboratory Settings

The Fmoc group is known to be rapidly removed by a base, typically pyridine .

Metabolic Pathways

The Fmoc group is known to be rapidly removed by a base, typically pyridine .

Transport and Distribution

The Fmoc group is known to be rapidly removed by a base, typically pyridine .

Subcellular Localization

The Fmoc group is known to be rapidly removed by a base, typically pyridine .

属性

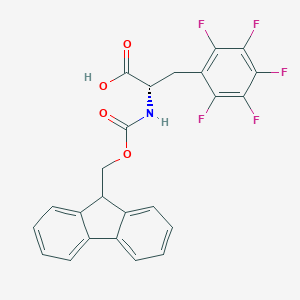

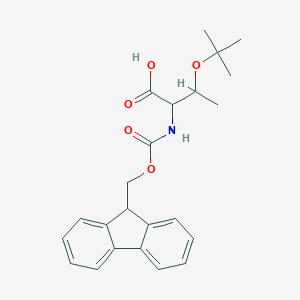

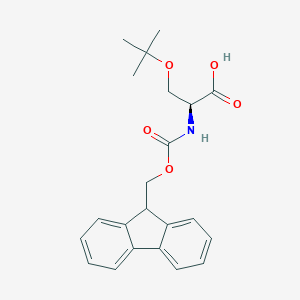

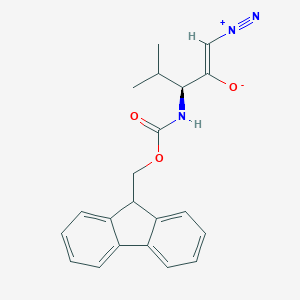

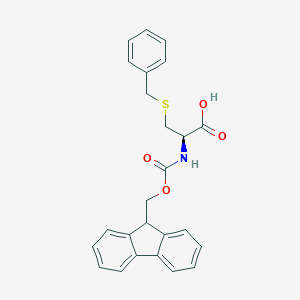

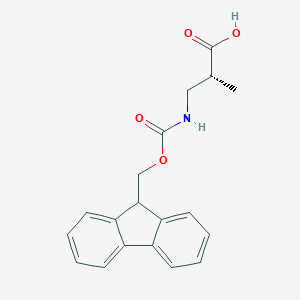

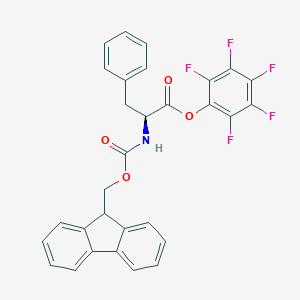

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQNUSIQJSEXIR-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)